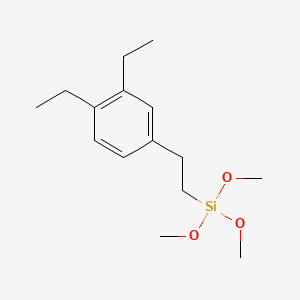

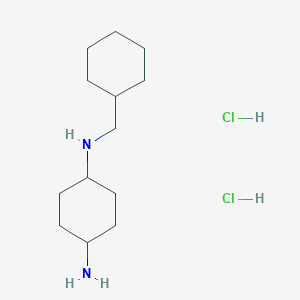

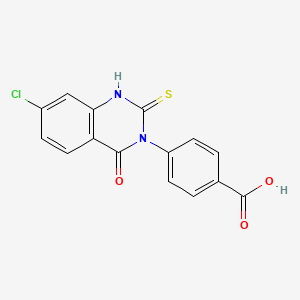

![molecular formula C20H22N2O3S B2524426 N-[4-(2-氧代吡咯烷-1-基)苯基]-5,6,7,8-四氢萘-2-磺酰胺 CAS No. 942012-58-0](/img/structure/B2524426.png)

N-[4-(2-氧代吡咯烷-1-基)苯基]-5,6,7,8-四氢萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative that is likely to possess biological activity due to the presence of the sulfonamide group, which is a common feature in many therapeutic agents. Although the specific compound is not directly mentioned in the provided papers, similar sulfonamide derivatives have been synthesized and studied for their potential as inhibitors of human carbonic anhydrase isozymes, which are enzymes involved in various physiological processes including respiration and the regulation of pH in tissues .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a suitable sulfonyl chloride with an amine. In the case of the related compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), the synthesis was carried out by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This method could potentially be adapted for the synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide by using the appropriate sulfonyl chloride and amine components.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques. For instance, the 4MNBS compound was characterized by FTIR, (1)H NMR, (13)C NMR, and single crystal X-ray diffraction (XRD). Additionally, computational methods such as Density Functional Theory (DFT) can be employed to predict the molecular geometry and vibrational frequencies, which can then be compared with experimental data to confirm the structure .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the sulfonamide group can be influenced by the other substituents present on the molecule. While the specific reactions of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are not detailed in the provided papers, it can be inferred that the compound may undergo reactions typical of sulfonamides, such as hydrolysis or condensation with aldehydes or ketones.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be characterized through experimental and computational studies. The 4MNBS compound's stability was analyzed using natural bond orbital (NBO) analysis, which provides insight into hyperconjugative interactions and charge delocalization. Atomic charges, frontier molecular orbitals, and molecular electrostatic potential were also computed using DFT/B3LYP with a 6-31G(d,p) basis set. These analyses contribute to understanding the electronic properties and reactivity of the molecule . Similar studies could be conducted on N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide to determine its properties.

科学研究应用

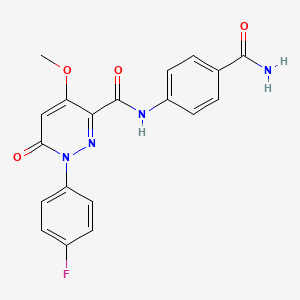

磺酰胺类抑制剂:治疗应用

磺酰胺化合物是一类重要的合成抑菌抗生素,用于治疗由各种微生物引起的细菌感染。除了抗菌特性外,磺酰胺类药物的用途已扩展到包括一系列治疗应用。具体来说,磺酰胺类药物已被研究用于治疗癌症、阿尔茨海默病、青光眼、炎症,甚至头皮屑等疾病。它们作为 HIV 蛋白酶抑制剂(例如安普那韦)的抗病毒能力,突显了它们在应对全球健康挑战中的重要性。磺酰胺衍生物的开发导致了针对多种疾病的创新治疗方法,突出了它们在药物开发中的多功能性和持续潜力 (Gulcin & Taslimi, 2018)。

基于磺酰胺的药物开发

磺酰胺的化学结构允许在药物开发中具有显着的多功能性,能够合成广泛的衍生物。这种适应性导致了具有强效抗癌、抗菌和抗炎活性的药物的发现。磺酰胺研究的最新进展集中在优化这些化合物的功效和降低毒性,在开发抗菌和抗癌剂方面具有显着的应用。这项研究强调了磺酰胺在药物化学中的关键作用及其在新的治疗解决方案中发挥作用的潜力 (Carta, Scozzafava, & Supuran, 2012)。

环境影响和修复策略

除了它们的药用应用之外,磺酰胺类药物一直是环境研究的重点,特别是关于它们的持久性和对微生物群落的影响。对磺酰胺类药物的环境行为的研究,包括它们的降解和微生物种群中耐药基因的发展,为管理它们的生态足迹提供了重要的见解。此类研究对于为制药废弃物处理和环境修复工作提供信息至关重要,确保磺酰胺类药物在医疗保健中的益处不会以牺牲环境健康为代价 (Baran, Adamek, Ziemiańska, & Sobczak, 2011)。

未来方向

属性

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c23-20-6-3-13-22(20)18-10-8-17(9-11-18)21-26(24,25)19-12-7-15-4-1-2-5-16(15)14-19/h7-12,14,21H,1-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCQQCKETKEMSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

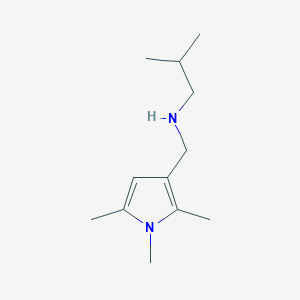

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)

![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)